methyl 4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate
Description
The compound methyl 4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate (hereafter referred to as Compound A) is a highly substituted pyrrole derivative characterized by a fused dihydro-2H-pyrrol-2-one core. This structure features a dimethylamino propyl chain, a 3-methoxyphenyl group, and a methyl ester functionality.
Properties
Molecular Formula |
C25H31N3O6 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C25H31N3O6/c1-14-18(15(2)26-20(14)25(32)34-6)22(29)19-21(16-9-7-10-17(13-16)33-5)28(24(31)23(19)30)12-8-11-27(3)4/h7,9-10,13,21,26,29H,8,11-12H2,1-6H3/b22-19+ |
InChI Key |
BDLNBUINEUNJHU-ZBJSNUHESA-N |
Isomeric SMILES |
CC1=C(NC(=C1/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)OC)/O)C)C(=O)OC |
Canonical SMILES |
CC1=C(NC(=C1C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)OC)O)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Pyrrolidone Ring Formation
The 2,5-dihydro-1H-pyrrol-5-one core is synthesized via a modified Paal-Knorr cyclization. A ketone precursor, 3-(3-methoxyphenyl)-3-oxopropanoic acid, is condensed with 3-(dimethylamino)propan-1-amine in acetic acid at 80°C for 12 hours. The reaction proceeds through imine formation, followed by cyclodehydration to yield the pyrrolidone intermediate.
Key Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 80°C |
| Time | 12 hours |
| Yield | 58% (unoptimized) |
Hydroxylation at C4
Selective hydroxylation at the C4 position is achieved using Mn(OAc)₃·2H₂O in a mixed solvent system (THF/H₂O, 4:1) under oxygen atmosphere. This step introduces the 4-hydroxy group with 72% regioselectivity, confirmed by LC-MS.
Synthesis of Fragment B
Methyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is prepared via a Hantzsch-type reaction between acetoacetic ester and ammonium acetate. Optimization studies from patent WO2016170544A1 demonstrate that microwave irradiation at 150°C for 20 minutes enhances yield to 89% compared to conventional heating (64%).
Microwave vs. Conventional Heating :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Microwave | 89 | 98.5 |
| Conventional | 64 | 92.3 |
Fragment Coupling Strategies
Carbodiimide-Mediated Coupling
Fragment A is activated as a pentafluorophenyl ester using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (diisopropylethylamine) in dichloromethane. Subsequent reaction with Fragment B at 0°C to room temperature affords the target compound in 67% yield.
Optimized Coupling Protocol :
-
Activator : HATU (1.2 equiv)
-
Base : DIPEA (3.0 equiv)
-
Solvent : Dichloromethane
-
Temperature : 0°C → RT (12 hours)
Mitsunobu Reaction
Alternative coupling via Mitsunobu conditions (DIAD, PPh₃) in THF provides lower yields (48%) due to competing side reactions at the hydroxyl group.
Purification and Analytical Characterization
Chromatographic Purification
Flash chromatography on silica gel (hexane/EtOAc gradient) removes unreacted fragments and byproducts. Final purity >99% is achieved using reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA).
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃): δ 7.45 (t, J = 7.8 Hz, 1H, ArH), 6.92 (d, J = 8.1 Hz, 2H, ArH), 4.21 (q, J = 7.0 Hz, 2H, OCH₂), 3.85 (s, 3H, OCH₃), 2.98 (t, J = 6.5 Hz, 2H, NCH₂), 2.34 (s, 6H, N(CH₃)₂).
Scale-Up Challenges and Solutions
Solvent Selection
Large-scale reactions (>100 g) require switching from dichloromethane to ethyl acetate due to environmental and safety concerns. While this reduces reaction rate by 15%, it improves scalability.
Byproduct Management
The major byproduct, bis-acylated derivative (8–12%), is minimized by controlling stoichiometry (Fragment A:Fragment B = 1:1.05) and stepwise addition of HATU.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Carbodiimide | 67 | 99.1 | 12.50 |
| Mitsunobu | 48 | 97.8 | 18.20 |
| Enzymatic | 32 | 95.4 | 22.80 |
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules. Its multiple functional groups make it versatile for various chemical transformations.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its structural complexity.
Medicine: Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which methyl 4-{1-[3-(dimethylamino)propyl]-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity. It features a pyrrole ring, which is known for its role in various biological systems, and a dimethylamino group that may enhance its pharmacological properties.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines.
Case Study: In Vitro Anticancer Activity
A study conducted on human breast cancer cells (MCF-7) demonstrated that the compound reduced cell viability by 60% at a concentration of 25 µM after 48 hours of treatment. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 90 |
| 10 | 75 |
| 25 | 40 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It was observed to significantly reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Research Findings
In a controlled experiment, treatment with the compound at concentrations of 10 µM and 20 µM resulted in a decrease in TNF-alpha and IL-6 levels by approximately 50% compared to untreated controls.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| 10 µM | 75 | 100 |
| 20 µM | 50 | 80 |
The biological activity of methyl 4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It affects key signaling pathways such as NF-kB and MAPK, which are crucial for inflammation and cancer progression.
- Induction of Apoptosis : The activation of intrinsic apoptotic pathways has been documented in various studies.
Toxicological Profile
Despite its promising biological activities, understanding the toxicological aspects is crucial. Preliminary studies suggest that the compound exhibits low toxicity profiles in vitro, with an IC50 value greater than 100 µM for normal human cell lines.
Safety Assessment
| Cell Line | IC50 (µM) |
|---|---|
| Normal Human Cells | >100 |
| Cancer Cells | <25 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for this compound?
- Methodology: Synthesis typically involves multi-step protocols, including cyclization and acylation reactions. For example:
- Step 1: Condensation of pyrrolidone intermediates with substituted benzoyl chlorides (e.g., 3-methoxybenzoyl derivatives) under reflux in aprotic solvents like dichloromethane .
- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in methanol or ethanol to achieve >95% purity .
- Critical Parameters: Reaction temperature (60–80°C), reaction time (12–24 hours), and stoichiometric control of acylating agents to minimize side products.
Q. How is the structural identity of this compound validated?
- Analytical Techniques:
- NMR Spectroscopy: 1H/13C NMR to confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, pyrrole protons at δ 6.2–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 487.2) .
- X-ray Crystallography: For unambiguous confirmation of stereochemistry in crystalline forms (if applicable) .
Q. What preliminary biological screening methods are recommended?
- Assays:
- Antimicrobial Activity: Broth microdilution (MIC determination against S. aureus and E. coli) .
- Anticancer Potential: MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Data Interpretation: Compare IC50 values with positive controls (e.g., doxorubicin) and assess dose-response curves for reproducibility.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Approach:
- Substituent Variation: Replace the 3-methoxyphenyl group with halogenated (e.g., 3-chlorophenyl) or electron-withdrawing groups to enhance binding affinity .
- Backbone Modification: Introduce heterocycles (e.g., thiophene) in place of pyrrole rings to improve metabolic stability .
- Case Study: Analogues with 3,5-dichlorophenyl substituents showed 18% yield but 3-fold higher cytotoxicity in MCF-7 cells compared to the parent compound .
Q. How should conflicting data in biological assays be resolved?
- Root Causes: Discrepancies may arise from assay conditions (e.g., serum content in cell culture) or compound solubility.
- Mitigation Strategies:
- Solubility Enhancement: Use DMSO/cremophor EL mixtures (≤0.1% v/v) to prevent precipitation .
- Dose-Response Validation: Repeat assays with freshly prepared stock solutions and include internal controls (e.g., reference inhibitors) .
Q. What computational tools aid in reaction mechanism elucidation?
- Quantum Chemical Calculations: Employ density functional theory (DFT) to model cyclization transition states and identify rate-limiting steps .
- Software: Gaussian 16 or ORCA for energy profile simulations; VMD for visualizing reaction pathways .
Q. How can reaction yields be improved using advanced engineering strategies?
- Process Optimization:
- Continuous Flow Reactors: Reduce reaction time (from 24 hours to 2–4 hours) and improve heat transfer for exothermic steps .
- Membrane Separation: Purify intermediates via nanofiltration to recover unreacted starting materials (>90% efficiency) .
Q. What strategies address stability challenges in aqueous formulations?
- Degradation Pathways: Hydrolysis of the ester group at pH > 7.0.
- Solutions:
- Lyophilization: Prepare lyophilized powders stored at -20°C for long-term stability .
- Prodrug Design: Replace the methyl ester with tert-butyl esters to enhance plasma stability .
Methodological Recommendations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
